N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c27-17(21-9-13-6-7-15-16(8-13)30-12-29-15)10-25-11-22-19-18(20(25)28)23-24-26(19)14-4-2-1-3-5-14/h1-8,11H,9-10,12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWBYXWIRQVWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article delves into the biological activities associated with this compound, emphasizing its therapeutic potentials and underlying mechanisms.
Chemical Structure and Properties
The compound's structure consists of a benzo[d][1,3]dioxole moiety linked to a triazolo-pyrimidine framework. This combination is known to influence various biological activities. The molecular formula is with a molecular weight of 418.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H18N6O4 |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 872591-03-2 |
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For example, compounds containing the triazolo-pyrimidine structure have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that certain derivatives exhibited up to 86% inhibition of edema within the first hour of administration .
2. Antimicrobial Activity
The antimicrobial potential of related compounds has also been investigated. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy .
3. Anticancer Potential
Compounds with similar triazolo-pyrimidine frameworks have been evaluated for their anticancer properties. Studies indicate that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide showed rapid anti-inflammatory effects comparable to traditional NSAIDs like diclofenac. The compound was administered at varying doses (10 mg/kg to 50 mg/kg) and demonstrated significant reduction in serum levels of inflammatory markers such as Interleukin-1 Beta (IL-1β) .
Case Study 2: Antimicrobial Screening
A series of derivatives were synthesized and screened for antimicrobial activity against multiple bacterial strains. The results indicated that certain modifications in the triazolo-pyrimidine structure led to enhanced antibacterial potency. For example, a derivative with a phenyl substitution showed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances biological activity by improving solubility and receptor binding affinity.
- Functional Group Importance : The dioxole moiety is essential for maintaining the compound's pharmacological profile; modifications can lead to loss of activity.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activities due to the presence of both the benzo[d][1,3]dioxole and triazolo-pyrimidine components. These features contribute to its potential therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines often exhibit antimicrobial properties. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have shown promising results against bacterial strains. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anticancer Potential
The structural characteristics of this compound suggest it may also possess anticancer properties. Triazolo-pyrimidines are known for their ability to interfere with cellular processes associated with cancer cell proliferation. Preliminary studies have indicated that modifications to the triazolo-pyrimidine core can enhance cytotoxicity against cancer cell lines .
Synthesis and Derivative Formation
The synthesis of this compound involves several steps that allow for the customization of its structure. This flexibility in synthesis enables researchers to create derivatives with altered biological activities. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to optimize yields and reduce reaction times .
Structure Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for enhancing its efficacy and reducing potential side effects. Research has focused on how modifications to specific functional groups influence biological activity. For example, variations in the phenyl group or alterations in the acetamide linkage can significantly impact antimicrobial potency .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
Chemical Reactions Analysis
Reactivity Profile
N-(benzo[d] dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H- triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can engage in various chemical reactions due to its functional groups:
-
Nucleophilic Substitution : The amide nitrogen can participate in nucleophilic substitution reactions under suitable conditions.
-
Electrophilic Aromatic Substitution : The phenyl group can undergo electrophilic substitutions due to its reactivity as an aromatic system.
Mechanistic Insights
The mechanisms of these reactions often involve:
-
Formation of a reactive intermediate , such as an acylium ion during acetylation.
-
Nucleophile attack on electrophilic centers within the molecule or at external electrophiles.
For example, when reacting with strong nucleophiles or electrophiles, the compound may exhibit significant reactivity due to the electron-withdrawing effects of the triazole and pyrimidine rings.
Characterization Techniques
Characterization of N-(benzo[d] dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H- triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is crucial for confirming its structure and purity:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |
| High-performance Liquid Chromatography (HPLC) | Assesses purity and separation of components |
| Mass Spectrometry (MS) | Provides molecular weight and structural information |
| Infrared Spectroscopy (IR) | Identifies functional groups present in the compound |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Triazolo[4,5-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine Compounds such as (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a,b, ) share a fused bicyclic system but replace the triazole ring with a thiazole.
- Triazolo[4,5-d]pyrimidine vs. Pyrimido[4,5-d]pyrimidine The compound (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... () contains a pyrimido[4,5-d]pyrimidine core, which adds an additional pyrimidine ring. This extended conjugation may enhance π-π stacking interactions compared to the triazolo-pyrimidine system .
Substituent Effects
- Benzo[d][1,3]dioxole vs. Methylfuran/Trimethylbenzene The benzo[d][1,3]dioxole group in the target compound provides electron-donating effects via its oxygen atoms, contrasting with the electron-withdrawing cyano group in (2Z)-2-(4-cyanobenzylidene)-... (11b, ). Methylfuran substituents (e.g., in 11a,b) introduce steric bulk and moderate electron donation, which may influence solubility and binding affinity .
Physicochemical and Spectral Data Comparison
Key Observations:
- Melting Points : Thiazolo-pyrimidines (11a,b) exhibit lower melting points than pyrimidoquinazoline (12), likely due to reduced crystallinity from flexible substituents .
- IR Spectroscopy : All compounds show NH/CN stretches, but the target compound’s benzo[d][1,3]dioxole group would introduce additional C-O-C asymmetric vibrations (~1,250 cm⁻¹).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
- Methodological Answer :
- The synthesis typically involves two key steps: (1) formation of the triazolopyrimidinone core and (2) coupling with the benzodioxole-methylacetamide moiety.
- Triazolopyrimidinone Synthesis : Cyclocondensation of substituted pyrimidines with hydrazine derivatives under reflux conditions (e.g., ethanol, 3–5 h) to form the triazole ring .
- Coupling Step : Acylation using chloroform as a solvent with triethylamine as a base, followed by NaHCO₃ washing to remove unreacted acid chlorides .
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended to isolate the target compound .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of stereochemistry and bond angles .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key for identifying proton environments (e.g., benzodioxole methylene at δ ~4.3 ppm, triazole protons at δ ~8.1 ppm) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₅O₄: 416.1356) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Methodological Answer :
- Optimize Reaction Conditions :
- Solvent Choice : Replace chloroform with DMF or THF to enhance solubility of polar intermediates .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Monitor Reaction Progress : Use TLC (ethyl acetate/hexane, 1:1) to track consumption of starting materials and adjust stoichiometry if needed .
- Byproduct Mitigation : Pre-dry reagents with molecular sieves to minimize hydrolysis of acid chlorides .
Q. How to resolve contradictions in observed vs. predicted NMR spectra?
- Methodological Answer :
- 2D NMR Techniques :
- HSQC/HMBC : Assign ambiguous peaks (e.g., overlapping benzodioxole and phenyl protons) by correlating ¹H-¹³C couplings .
- Dynamic Effects : Consider tautomerism in the triazolopyrimidinone ring (e.g., keto-enol equilibrium) that may cause signal splitting .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s pyridopyrimidine derivatives) to identify expected shifts .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs by varying substituents on the triazole (e.g., electron-withdrawing groups at C3) and benzodioxole (e.g., halogenation) .
- Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase profiling) to map pharmacophore requirements .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding interactions with target proteins, prioritizing substituents for synthesis .
Q. How to address solubility challenges in biological testing?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility without altering core activity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (≈150 nm) to improve bioavailability in in vivo models .
Data Contradiction Analysis
Q. How to interpret discrepancies in mass spectrometry and elemental analysis data?
- Methodological Answer :
- Ionization Artifacts : Check for adduct formation (e.g., [M+Na]⁺) in HRMS, which may misalign with theoretical values. Use ESI-negative mode to confirm .
- Elemental Analysis Calibration : Re-calculate C/H/N ratios accounting for hygroscopicity; dry samples at 60°C under vacuum for 24 h before analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
